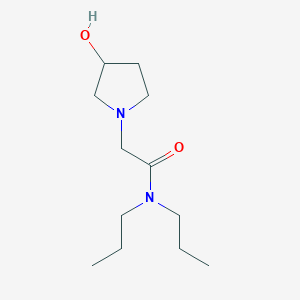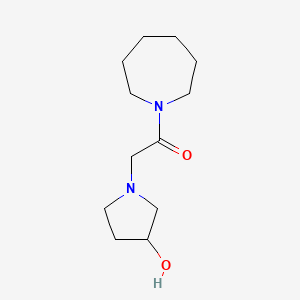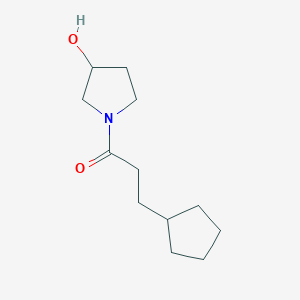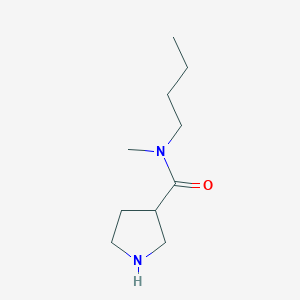
3-Azido-1-cicloheptilazetidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the cycloheptyl group and the azido group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups in the molecule. The azetidine ring would provide a degree of rigidity to the molecule, while the cycloheptyl group could potentially introduce some flexibility. The azido group is a linear group that could influence the reactivity of the molecule .Chemical Reactions Analysis
The azido group is known to be quite reactive and can participate in a variety of reactions, including cycloadditions and rearrangements . The azetidine ring can also undergo reactions at the nitrogen atom, such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azido group could potentially make the compound explosive under certain conditions .Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
La 3-Azido-1-cicloheptilazetidina es un sintón valioso en la síntesis de compuestos heterocíclicos, que son cruciales en la química medicinal . Su anillo de azetidina, un ciclo de cuatro miembros que contiene nitrógeno, es altamente reactivo debido a la tensión del anillo, lo que lo convierte en un excelente intermedio para la construcción de heterociclos complejos.
Química Peptidomimética
En la química peptidomimética, la this compound puede actuar como un sustituto de aminoácido . Se puede incorporar a peptidomiméticos para imitar la estructura y función de los péptidos, que son esenciales para desarrollar nuevos agentes terapéuticos con mejor estabilidad y actividad biológica .
Química de Ácidos Nucleicos
El compuesto juega un papel en la química de los ácidos nucleicos, particularmente en las estrategias de etiquetado. Las reacciones de química click, como la cicloadición azida-alquino, se utilizan para etiquetar ADN o ARN, y la this compound puede servir como fuente de azida en estas reacciones .
Procesos Catalíticos
La this compound participa en procesos catalíticos, incluidas varias reacciones de cicloadición. Puede participar en la cicloadición azida-alquino catalizada por cobre (CuAAC), que es una piedra angular de la química click, lo que lleva a la síntesis de 1,2,3-triazoles .
Reacciones de Apertura de Anillo
El anillo de azetidina de la this compound puede sufrir reacciones de apertura de anillo, que son cruciales en la síntesis de varios productos farmacéuticos. La catálisis enzimática se puede utilizar para la apertura enantioselectiva de azetidinas, proporcionando acceso a compuestos quirales .
Investigación de Materiales Energéticos
En el campo de los materiales energéticos, se explora la this compound por su potencial en el desarrollo de nuevos explosivos. Su grupo azido contribuye a una mayor entalpía de formación, lo que es deseable en el diseño de materiales de alta densidad energética .
Mecanismo De Acción
3-Azido-1-cycloheptylazetidine is activated by light, which triggers a photochemical reaction. When activated, the azide moiety of 3-Azido-1-cycloheptylazetidine is converted to a nitrene, which is a highly reactive species. The nitrene then reacts with other molecules, leading to the formation of new chemical bonds. This reaction is known as a nitrene transfer reaction and is used in the synthesis of organic compounds.
Biochemical and Physiological Effects
3-Azido-1-cycloheptylazetidine has been studied for its potential biochemical and physiological effects. Studies have shown that 3-Azido-1-cycloheptylazetidine can inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant effects. However, further research is needed to determine the exact biochemical and physiological effects of 3-Azido-1-cycloheptylazetidine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Azido-1-cycloheptylazetidine in lab experiments include its low toxicity, its ability to form strong bonds with other molecules, and its ability to be activated by light. However, there are also some limitations to using 3-Azido-1-cycloheptylazetidine in lab experiments. For example, it is not very soluble in water and is not very stable in the presence of oxygen and light.
Direcciones Futuras
There are several potential future directions for research on 3-Azido-1-cycloheptylazetidine. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Other possible future directions include studies on its photochemical reactivity and its use as a catalyst in organic synthesis. Additionally, research could be conducted on the potential uses of 3-Azido-1-cycloheptylazetidine in biotechnology, such as its use as a reagent for the synthesis of proteins and other biomolecules. Finally, further research could be conducted on the potential applications of 3-Azido-1-cycloheptylazetidine in materials science, such as its use as a catalyst for the synthesis of nanomaterials.
Safety and Hazards
Propiedades
IUPAC Name |
3-azido-1-cycloheptylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-13-12-9-7-14(8-9)10-5-3-1-2-4-6-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJBWQAXFRNCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)




![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)


